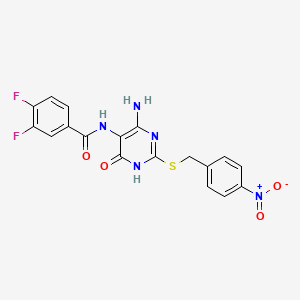
N-(4-氨基-2-((4-硝基苄基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrimidine derivative, which is a class of compounds that includes many biological molecules, such as the nucleotides cytosine, thymine, and uracil. The presence of the nitrobenzyl group and the difluorobenzamide group suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, a nitrobenzyl group, and a difluorobenzamide group. These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The nitro group could be reduced to an amino group, and the thiol group could react with electrophiles. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro, amide, and thiol groups could affect its polarity, solubility, and reactivity .科学研究应用
生物活化和 DNA 相互作用
N-(4-氨基-2-((4-硝基苄基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二氟苯甲酰胺,由于其复杂的结构,可能参与特异性生化途径,类似于相关化合物的途径,尽管对这种确切分子的直接研究可能没有得到广泛记录。然而,研究结构相关的化合物可以深入了解潜在的科学应用,特别是关于生物活化机制和与 DNA 的相互作用。
生物活化和 DNA-DNA 链间交联:具有硝基苄基基序的化合物,类似于所描述的分子,被生物还原酶激活,转化为可以形成 DNA-DNA 链间交联的反应性物质,这对于它们对癌细胞的细胞毒性至关重要。例如,CB 1954 由还原酶生物活化会产生羟胺衍生物,通过促进 DNA 交联显着增强其细胞毒性。这一过程突出了此类化合物在靶向癌症治疗中的潜在应用,利用它们选择性破坏肿瘤细胞中 DNA 的能力 (Knox 等,1991).
酶促还原和抗肿瘤活性:酶促还原,特别是通过硝基还原酶,将硝基苯甲酰胺化合物(如 CB 1954)激活为细胞毒性剂,突出了一个治疗途径,其中这些化合物被用作基因定向酶前药治疗 (GDEPT) 中的抗肿瘤前药。这种酶介导的激活强调了结构相似的化合物在开发癌症治疗中的潜力,通过利用肿瘤特异性酶选择性激活药物 (Helsby 等,2004).
合成途径和抗菌活性
对这些化合物的合成途径和修饰的探索也表明了它们在生成具有多种生物活性的衍生物方面的多功能性,包括抗菌特性。
- 合成衍生物和生物学评估:从带有硝基苄基硫基的化合物开发合成衍生物显示出产生具有显着抗菌活性的实体的潜力。此类研究表明这些化合物有能力被定制为对抗微生物感染,进一步拓宽它们的科学和治疗应用 (Ravichandiran 等,2015).
未来方向
属性
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O4S/c19-12-6-3-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-1-4-11(5-2-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDGCXCAFSOXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)
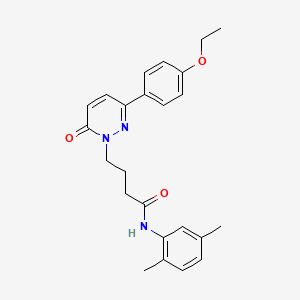
![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)
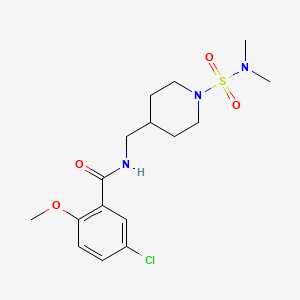
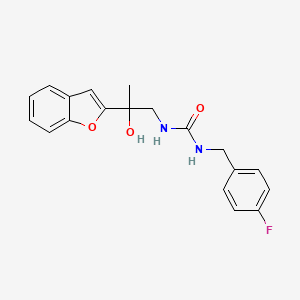
![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)
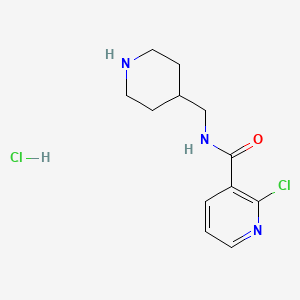
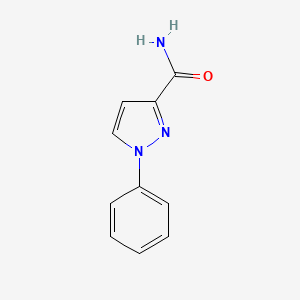
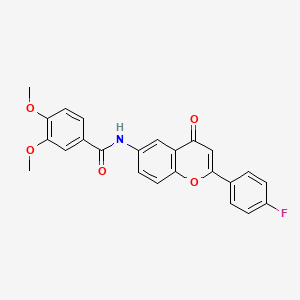
![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)


![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)